The synthesis of Hsdvhk-NH2 (tfa) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support.
The molecular structure of Hsdvhk-NH2 (tfa) consists of a sequence of amino acids that contribute to its biological function. The compound's structure can be represented as follows:
The presence of TFA as a counterion aids in stabilizing the molecule during storage and application.
Hsdvhk-NH2 (tfa) can participate in various chemical reactions typical for peptides:
The mechanism of action for Hsdvhk-NH2 (tfa) primarily involves its competitive inhibition of the integrin αvβ3 receptor binding to vitronectin. The compound has an IC50 value of approximately 1.74 pg/mL (2.414 pM), indicating its potency as an antagonist .
Upon binding to αvβ3, Hsdvhk-NH2 (tfa) prevents downstream signaling pathways that are activated by vitronectin-integrin interactions, thus influencing cellular behaviors such as adhesion, migration, and proliferation.
These properties make Hsdvhk-NH2 (tfa) suitable for various laboratory applications.
Hsdvhk-NH2 (tfa) finds applications primarily in biomedical research:
Its potent inhibitory action on integrin αvβ3 makes it valuable for investigating therapeutic approaches in oncology and other fields where cell adhesion plays a critical role.
Systematic Identification:
Structural Features:HSDVHK-NH₂ is a linear hexapeptide with a C-terminal amidation that enhances metabolic stability. Key functional elements include:
Table 1: Structural and Physicochemical Properties of HSDVHK-NH₂ TFA
| Property | Specification |
|---|---|
| Amino Acid Sequence | H-His-Ser-Asp-Val-His-Lys-NH₂ |
| Molecular Formula (TFA) | C₃₂H₄₉F₃N₁₂O₁₁ |
| Molecular Weight | 834.80 g/mol |
| Purity | ≥95% (HPLC) |
| Solubility | 100 mg/mL in water |
| Storage Conditions | -20°C, protected from light under inert gas |
The evolution of αvβ3 antagonists has been marked by iterative refinements to address limitations of early compounds:
Table 2: Evolution of Key αvβ3 Integrin Antagonists
| Compound | Type | αvβ3 IC₅₀ | Partial Agonism | Therapeutic Limitation |
|---|---|---|---|---|
| Cilengitide | Cyclic Peptide | 29 nM | Yes (EC₅₀/IC₅₀=1.7) | Enhances angiogenesis at sub-IC₅₀ |
| MK-429 (racemate) | Small Molecule | 3 nM | Yes (EC₅₀/IC₅₀=4.0) | Priming of receptor signaling |
| TDI-4161 | Small Molecule | Not specified | No | Preclinical stage |
| HSDVHK-NH₂ TFA | Linear Peptide | 2.414 pM | No | Research use only |
Vitronectin Biology and Disease Links:Vitronectin (VN) is a multifunctional glycoprotein abundant in plasma and extracellular matrices. It anchors cells via αvβ3 integrin, regulating adhesion, migration, and survival. Pathologically:
Mechanism of HSDVHK-NH₂ Action:
Table 3: Functional Effects of HSDVHK-NH₂ TFA in Cellular Models
| Biological Process | Experimental System | Concentration | Effect | Mechanistic Insight |
|---|---|---|---|---|
| Cell Adhesion | αvβ3-Vitronectin | 2.414 pM IC₅₀ | >90% inhibition | Direct binding to RGD site |
| Cell Proliferation | HUVECs on collagen | 10–100 µg/mL | Dose-dependent inhibition (up to 80%) | p53-mediated cell cycle arrest |
| Apoptosis Induction | HUVECs | 50 µg/mL | Caspase-3/8/9 activation | Mitochondrial pathway engagement |
| Cell Migration | bFGF-stimulated HUVECs | 10 µg/mL | Significant suppression | ERK1/2 and MEK phosphorylation block |
Therapeutic Implications:HSDVHK-NH₂ TFA’s pure antagonism addresses a critical flaw in earlier αvβ3 inhibitors: the paradoxical activation of pro-disease signaling. Its specificity for vitronectin-dependent pathways positions it as a tool for investigating:
CAS No.: 193419-86-2
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4